1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Overview
Description
1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 2,4-dimethoxybenzyl group
Mechanism of Action
Target of Action
It’s known that the 2,4-dimethoxybenzyl (dmb) moiety is often used as a protecting group in the synthesis of diverse drug candidates .
Mode of Action
The compound’s mode of action involves the introduction and removal of the 2,4-dimethoxybenzyl (DMB) moiety. This moiety acts as a protecting group during the synthesis of drug candidates . The debenzylation of C(5)-unsubstituted and C(5)-isopropylidene-substituted 1,3-diazaoxindoles was investigated under various conditions .
Biochemical Pathways
It’s known that the compound can act as a substrate of glucose-methanol-choline (gmc) oxidoreductase . GMC oxidoreductase displays the characteristics of an aryl-alcohol oxidase .
Result of Action
The removal of the dmb group is a key step in the synthesis of certain drug candidates .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the deprotection of the DMB group occurred quantitatively within 2 hours at room temperature with 10% trifluoroacetic acid in dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxybenzyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
1-(2,4-Dimethoxybenzyl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring.
1-(2,4-Dimethoxybenzyl)-1H-pyrrol-5-amine: Features a pyrrole ring instead of a pyrazole ring.
Uniqueness
1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the 2,4-dimethoxybenzyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDBKQZHBXLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585364 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006463-92-8 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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